N-戊基-N-甲基亚硝胺

描述

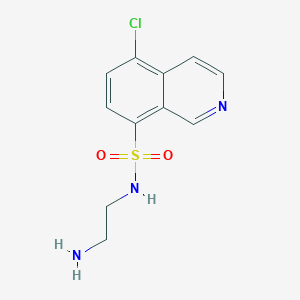

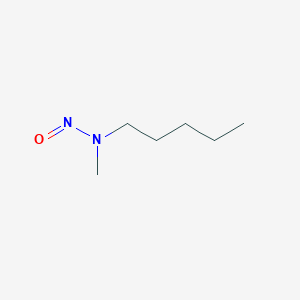

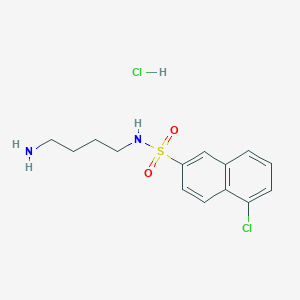

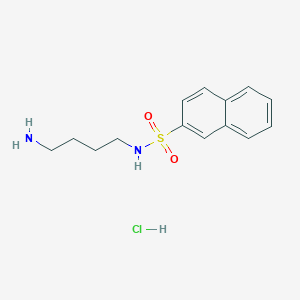

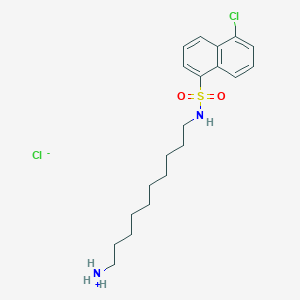

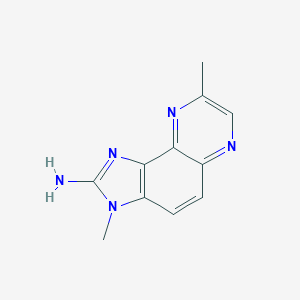

N-Amyl-N-methylnitrosamine is a chemical compound belonging to the nitrosamine family. It is known for its potential carcinogenic properties and is primarily used in research to study cancer mechanisms and toxicology. The compound has the molecular formula C6H14N2O and a molar mass of 130.19 g/mol .

科学研究应用

N-Amyl-N-methylnitrosamine is widely used in scientific research, particularly in the fields of toxicology and cancer research. It serves as a model compound to study the mechanisms of carcinogenesis and the effects of nitrosamines on biological systems . Additionally, it is used in environmental toxicology to understand the impact of nitrosamines on human health and the environment .

作用机制

Target of Action

N-Amyl-N-methylnitrosamine, also known as Methyl-n-amylnitrosamine (MNAN), primarily targets the liver where it is metabolized by the enzyme CYP2A6 .

Mode of Action

MNAN undergoes enzymatic α-hydroxylation with cytochrome P450 and subsequently forms the dealkylated primary nitrosamine . This unstable primary nitrosamine further decomposes to form a diazonium , a DNA alkylating agent .

Biochemical Pathways

The biochemical pathway of MNAN involves its transformation into a diazonium compound via enzymatic α-hydroxylation . This diazonium compound can then alkylate DNA, leading to DNA damage .

Pharmacokinetics

The pharmacokinetics of MNAN is primarily characterized by its metabolism in the liver by the enzyme CYP2A6 . .

Result of Action

The primary result of MNAN’s action is DNA damage due to the formation of a DNA alkylating agent . This DNA damage can potentially lead to the development of cancer .

Action Environment

Environmental factors can influence the action, efficacy, and stability of MNAN. For instance, the presence of certain enzymes, such as CYP2A6 in the liver, is crucial for its metabolism .

生化分析

Biochemical Properties

N-Amyl-N-methylnitrosamine interacts with various enzymes and proteins in the body. It is metabolized in the liver by the enzyme CYP2A6 . The nature of these interactions involves the conversion of N-Amyl-N-methylnitrosamine into other compounds through enzymatic reactions.

Cellular Effects

The effects of N-Amyl-N-methylnitrosamine on cells are primarily related to its potential carcinogenic properties It can influence cell function by interacting with cellular pathways involved in the metabolism of carcinogens

Molecular Mechanism

The molecular mechanism of N-Amyl-N-methylnitrosamine involves its metabolism by the enzyme CYP2A6 . This process may lead to the formation of metabolites that can bind to DNA and other biomolecules, potentially leading to mutations and changes in gene expression.

Dosage Effects in Animal Models

Research has shown that N-Amyl-N-methylnitrosamine can cause carcinogenesis in rat esophagus when administered intraperitoneally at different doses

Metabolic Pathways

N-Amyl-N-methylnitrosamine is involved in metabolic pathways in the liver, where it is metabolized by the enzyme CYP2A6 . This process can affect metabolic flux and metabolite levels.

准备方法

Synthetic Routes and Reaction Conditions: N-Amyl-N-methylnitrosamine can be synthesized through the nitrosation of secondary amines. One practical method involves using a nitrosonium ion source, such as the [NO+·Crown·H(NO3)2-] complex, under mild and homogeneous conditions . This method ensures efficient nitrosation with good solubility in dichloromethane.

Industrial Production Methods: While specific industrial production methods for N-Amyl-N-methylnitrosamine are not well-documented, the general approach involves the nitrosation of secondary amines using nitrosating agents like sodium nitrite in acidic conditions. The process requires careful control of temperature and pH to ensure the desired product’s purity and yield.

化学反应分析

Types of Reactions: N-Amyl-N-methylnitrosamine primarily undergoes nitrosation reactions. It can also participate in oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

Nitrosation: Sodium nitrite in acidic conditions.

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or other reducing agents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitrosation typically yields nitrosamines, while oxidation and reduction can lead to various amine derivatives.

相似化合物的比较

- N-Nitrosodimethylamine

- N-Nitrosodiethylamine

- N-Nitrosomethyl-n-amylamine

Comparison: N-Amyl-N-methylnitrosamine is unique due to its specific structure, which influences its reactivity and carcinogenic potential. Compared to other nitrosamines, it has a distinct metabolic pathway and forms different DNA adducts, making it a valuable compound for studying specific types of cancer .

属性

IUPAC Name |

N-methyl-N-pentylnitrous amide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O/c1-3-4-5-6-8(2)7-9/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSFCDINBDBFFSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN(C)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30157617 | |

| Record name | N-Amyl-N-methylnitrosamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30157617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13256-07-0 | |

| Record name | N-Methyl-N-nitroso-1-pentanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13256-07-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Amyl-N-methylnitrosamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013256070 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Amyl-N-methylnitrosamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30157617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-AMYL-N-METHYLNITROSAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U9D5PXJ785 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary effect of N-Amyl-N-methylnitrosamine (AMN) on biological systems?

A1: AMN is a potent carcinogen, primarily known for inducing esophageal carcinoma in animal models. [, , , , , , , ] Studies have shown that AMN preferentially accumulates in the esophagus, leading to the formation of precancerous lesions like papillomas and ultimately progressing to squamous cell carcinoma. [, , ]

Q2: How does AMN induce esophageal cancer?

A2: While the exact mechanism remains unclear, AMN likely acts as an initiating carcinogen by causing DNA damage. [] It is metabolized within cells, potentially forming reactive intermediates that interact with DNA, leading to mutations. One study found a high prevalence of p53 gene mutations in both human esophageal cancer tissues and adjacent non-cancerous tissues from a high-incidence area in China, suggesting a strong link between environmental exposure to nitrosamines (like AMN) and esophageal cancer development. []

Q3: Are there factors that can enhance the carcinogenic effect of AMN?

A3: Yes, research suggests that certain factors can act as tumor promoters and enhance AMN-induced esophageal carcinogenesis. One study demonstrated that administration of 12-O-tetradecanoylphorbol-13-acetate (TPA) following AMN exposure significantly increased both the incidence and multiplicity of esophageal cancers in rats. [, ] Another study found that alkaline reflux esophagitis, a condition often caused by gastrectomy, significantly increased the incidence of AMN-induced esophageal carcinoma in rats, particularly in the lower thoracic region. [, ]

Q4: Can the progression of AMN-induced esophageal cancer be monitored?

A4: Research suggests that flow cytometry analysis of nuclear DNA content can be a useful tool. One study utilizing a rat model of AMN-induced esophageal cancer found a correlation between tumor progression, invasion depth, and the percentage of aneuploid cells. [] This suggests that changes in DNA ploidy patterns could potentially serve as a biomarker for monitoring disease progression.

Q5: What analytical techniques are used to study AMN?

A6: Whole-body autoradiography using radiolabeled AMN (14C-AMN) has been employed to track its distribution in animal models. [] Additionally, flow cytometry plays a crucial role in analyzing DNA content and ploidy patterns within esophageal tissues. [] Further research likely utilizes techniques like polymerase chain reaction (PCR) and single-strand conformation polymorphism (SSCP) analysis to identify specific gene mutations induced by AMN. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![prop-2-enyl N-[2,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]carbamate](/img/structure/B43344.png)

![[2-(Aminocarbonyl)ethyl] Methanethiosulfonate](/img/structure/B43350.png)

![2-Amino-5-chloro-3,4-dimethyl-3H-imidazo[4,5-f]quinoline](/img/structure/B43354.png)

![2-Amino-1,6-dimethylimidazo[4,5-b]pyridine](/img/structure/B43360.png)

![3,7-Dimethyl-3h-imidazo[4,5-f]quinoxalin-2-amine](/img/structure/B43363.png)

![2-Amino-8-methyl-3-(trideuteromethyl)imidazo[4,5-f]quinoxaline](/img/structure/B43366.png)